molecular formula C183H307N49O53 B612296 阿斯特林2B CAS No. 681260-70-8

阿斯特林2B

货号: B612296
CAS 编号: 681260-70-8
分子量: 4042 g/mol
InChI 键: IVIBPRHVUKMKSX-XJYAKNQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Astressin 2B 是一种强效且选择性的促肾上腺皮质激素释放因子受体 2 (CRF 2) 拮抗剂。它是一种具有复杂结构的肽类化合物,包括 N 端乙酰化和内酰胺桥等修饰。 这种化合物主要用于科学研究,以研究 CRF 2 受体在各种生理和病理过程中的作用 .

科学研究应用

作用机制

Astressin 2B 通过选择性地结合和拮抗 CRF 2 受体来发挥其作用。该受体参与应激反应的调节,而 Astressin 2B 对它的抑制可以调节各种生理过程。 分子靶点包括 CRF 2 受体本身,涉及的途径通常与腺苷酸环化酶活性的抑制有关,从而导致环腺苷酸 (cAMP) 水平降低 .

准备方法

合成路线和反应条件

Astressin 2B 是通过固相肽合成 (SPPS) 合成的,这是一种常用于生产肽的合成方法。该合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长肽链上。 反应条件通常包括使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等偶联试剂来促进肽键形成 .

工业生产方法

虽然 Astressin 2B 的具体工业生产方法没有得到广泛记录,但一般方法将涉及大规模 SPPS,随后使用高效液相色谱 (HPLC) 进行纯化以达到所需的纯度水平。 最终产物随后进行冻干以便储存和使用 .

化学反应分析

反应类型

Astressin 2B 在合成过程中主要经历肽键形成和环化反应。 在标准实验室条件下,它通常不会参与氧化、还原或取代反应 .

常用试剂和条件

    偶联试剂: N,N'-二异丙基碳二亚胺 (DIC),羟基苯并三唑 (HOBt)

    保护基团: 叔丁氧羰基 (Boc),芴甲氧羰基 (Fmoc)

    环化: 使用侧链官能团形成内酰胺桥.

主要产物

这些反应的主要产物是完全合成和环化的肽,即 Astressin 2B,通过 HPLC 获得了高度纯度 .

相似化合物的比较

与其他 CRF 受体拮抗剂相比,Astressin 2B 对 CRF 2 受体的选择性很高。类似的化合物包括:

Astressin 2B 对 CRF 2 受体的特异性使其特别适用于专注于这种受体亚型的研究,将其与其他 CRF 受体拮抗剂区分开来 .

生物活性

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2). This compound has garnered significant attention in research due to its potential therapeutic applications in conditions associated with stress and anxiety, as well as its role in modulating neuroendocrine responses. This article delves into the biological activity of Astressin 2B, highlighting its mechanisms, effects in various studies, and implications for future research.

Astressin 2B is a peptide with the following chemical formula: C183H307N49O53C_{183}H_{307}N_{49}O_{53} . It exhibits high selectivity for the CRF2 receptor, with an IC50 value of 1.3 nM for CRF2 and >500 nM for CRF1, indicating a strong preference for CRF2-mediated pathways . The compound acts by antagonizing the effects of corticotropin-releasing hormone (CRH), which is involved in the hypothalamic-pituitary-adrenal (HPA) axis regulation.

Biological Activity and Effects

1. Impact on Gastrointestinal Function:
Astressin 2B has been shown to antagonize CRF2-mediated inhibition of gastric emptying. This action suggests that it may play a role in gastrointestinal disorders where stress-related dysregulation occurs .

2. Neuroendocrine Regulation:
In various studies, Astressin 2B has demonstrated the ability to normalize hormonal levels affected by stress. For instance, it was found to prevent decreases in luteal progesterone during inflammatory stress challenges in rhesus monkeys . This indicates that Astressin 2B may help restore normal reproductive endocrine function following stress.

3. Behavioral Studies:
Research involving animal models has illustrated that Astressin 2B can mitigate withdrawal symptoms associated with substance dependence. In a study on mice, administration of Astressin 2B prevented elevations in brain reward thresholds during nicotine withdrawal, suggesting its potential utility in treating addiction-related behaviors .

Research Findings and Case Studies

The following table summarizes key findings from various studies involving Astressin 2B:

Study Findings Model Used
Gourcerol et al. (2024)Administration exacerbated CRH-induced functional gastrointestinal disordersAnimal model
Rivier et al. (1999)Blockade of ACTH release in adrenalectomized ratsRat model
Rivier et al. (2003)Effective in restoring hormonal balance post-stressRhesus monkey model
Zhang et al. (2015)Reduced withdrawal symptoms in morphine-dependent miceMouse model

Implications for Future Research

The distinct biological activities of Astressin 2B suggest several avenues for future research:

  • Therapeutic Applications: Given its role in modulating stress responses, further exploration into its therapeutic potential for anxiety disorders and gastrointestinal diseases could be beneficial.
  • Gender Discrepancies: Notably, many studies have predominantly included male subjects, highlighting a need for more inclusive research that examines gender differences in response to Astressin 2B .
  • Mechanistic Studies: Understanding the precise mechanisms through which Astressin 2B exerts its effects on both CRF receptors will enhance our knowledge of stress-related pathologies.

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIBPRHVUKMKSX-XJYAKNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H307N49O53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681260-70-8
Record name Astressin-2B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the primary target of Astressin 2B?

A1: Astressin 2B is a selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does Astressin 2B interact with CRF2?

A2: Astressin 2B binds to CRF2, preventing the binding of endogenous agonists like urocortin 2 (UCN2) and urocortin 3 (UCN3) [, , , , , , ]. This competitive antagonism inhibits the activation of downstream signaling pathways associated with CRF2.

Q3: What are the downstream effects of CRF2 antagonism by Astressin 2B?

A3: The downstream effects are diverse and context-dependent, but often involve modulation of:

  • Gastrointestinal function: Astressin 2B can influence gastric motility, intestinal permeability, and inflammatory responses in the gut [, , , , , , ].
  • Stress and anxiety: Astressin 2B has been implicated in modulating anxiety-like behavior, fear responses, and stress-induced physiological changes [, , , , , , ].
  • Pain perception: Studies suggest a role for Astressin 2B in modulating pain-related behaviors and neuronal sensitization in pain pathways [, , , ].
  • Cellular processes: Astressin 2B can affect cell proliferation, apoptosis, and the release of various mediators like cytokines and chemokines [, , , , , ].

Q4: What is the molecular formula and weight of Astressin 2B?

A4: Astressin 2B has the molecular formula C78H99N17O16S2 and a molecular weight of 1586.87 g/mol [, ].

Q5: Is spectroscopic data available for Astressin 2B?

A5: While specific spectroscopic data is not provided in the papers, Astressin 2B, being a peptide, can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy [].

Q6: Are there formulation strategies to enhance Astressin 2B's stability, solubility, or bioavailability?

A6: While not explicitly mentioned in the papers, potential formulation strategies for peptides like Astressin 2B can include:

    Q7: What in vitro models have been used to study Astressin 2B's effects?

    A7: Researchers have employed various in vitro models, including:

    • Cell lines: Studies have utilized cell lines like human aortic vascular smooth muscle cells (HASMCs) [], human placental trophoblasts [, ], human leukemic mast cells (HMC-1) [], and colon carcinoma cell lines [] to investigate the effects of Astressin 2B on cell proliferation, cytokine release, and other cellular processes.
    • Primary cell cultures: Researchers have also used primary cultures of hippocampal neurons [, , ], rat dorsal vagal complex neurons [], and guinea pig gallbladder smooth muscle strips [] to explore the impact of Astressin 2B on neuronal activity, smooth muscle contractility, and other physiological functions.
    • Tissue explants: Ex vivo studies using porcine ileal segments [] have examined the effects of Astressin 2B on intestinal barrier function.

    Q8: What animal models have been used to investigate Astressin 2B's effects?

    A8: Researchers have used a range of animal models, including:

    • Rodent models: Rats and mice have been widely used, with studies focusing on various aspects like pain behavior [, , ], anxiety-like responses [, , ], gastric function [, , ], and stroke recovery [].
    • Porcine models: Studies using piglets have investigated the role of Astressin 2B in stress-induced intestinal dysfunction [].

    Q9: Have any clinical trials been conducted with Astressin 2B?

    A9: The provided research papers do not mention any completed clinical trials involving Astressin 2B.

    Q10: What is the safety profile of Astressin 2B?

    A10: The research papers primarily focus on the mechanistic aspects of Astressin 2B and do not provide detailed information on its safety profile in humans.

    Q11: What are the potential therapeutic applications of Astressin 2B?

    A11: While further research is needed, potential applications based on preclinical findings may include:

    • Gastrointestinal disorders: Targeting CRF2 with Astressin 2B may offer therapeutic avenues for managing conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and other gastrointestinal disorders characterized by altered motility or inflammation [, , , , , ].
    • Stress-related disorders: Given the role of CRF2 in stress responses, Astressin 2B might hold potential for managing conditions like anxiety disorders, post-traumatic stress disorder (PTSD), and stress-induced gastrointestinal dysfunction [, , , , , ].
    • Pain management: Modulating CRF2 activity with Astressin 2B could be explored as a strategy for managing chronic pain conditions, particularly those exacerbated by stress [, , , ].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。